![molecular formula C8H5NO2 B1291999 Benzo[d]oxazole-5-carbaldehyde CAS No. 638192-65-1](/img/structure/B1291999.png)

Benzo[d]oxazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

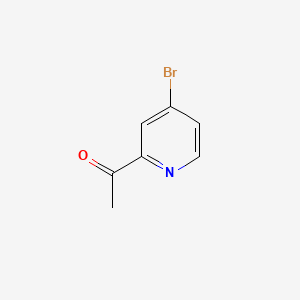

Benzo[d]oxazole-5-carbaldehyde is a compound that belongs to the class of organic compounds known as benzo[d]oxazoles. These are organic compounds containing a benzene ring fused to an oxazole ring (a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms). The benzo[d]oxazole moiety is a common structure found in various chemical entities that exhibit a wide range of biological activities, including anticancer properties as suggested by the synthesis and evaluation of 2-aryl 5-hydroxy benzo[d]oxazoles .

Synthesis Analysis

The synthesis of benzo[d]oxazole derivatives can involve various strategies, including one-pot synthesis methods that may dispense the need for ortho-disubstituted precursors. For instance, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles proceeds via CN formation followed by CO cyclization to form the benzo[d]oxazole ring . Additionally, the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which are structurally related to benzo[d]oxazole-5-carbaldehyde, can be achieved by reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, providing a safe and efficient method .

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives can be confirmed using single-crystal X-ray diffraction studies. For example, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde was elucidated, revealing intramolecular hydrogen bonds that generate specific ring structures within the molecule. Intermolecular π-π stacking interactions and hydrogen bonds contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Benzo[d]oxazole derivatives can undergo various chemical reactions. For instance, the reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine leads to the formation of complex products confirmed by X-ray structure analysis . Similarly, the Vilsmeier–Haack reaction can be used to synthesize (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives from hydrazino-1,3-benzoxazole and aromatic acetophenones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]oxazole derivatives can be studied through spectroscopic methods and density functional theory (DFT) calculations. Spectroscopic properties such as IR, NMR, and MS spectra provide insights into the functional groups and molecular structure of the compounds. DFT calculations complement these studies by predicting the electronic structure and properties of the molecules . The photophysical and electrochemical properties of related heteropolycyclic donor-acceptor structural isomers have been investigated, demonstrating the influence of substituents and chromophore skeletons on these properties .

Wissenschaftliche Forschungsanwendungen

Antifungal Potential

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of benzo[d]oxazoles, presumably including Benzo[d]oxazole-5-carbaldehyde, were synthesized and evaluated for their antifungal potential against various strains .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The activity of certain compounds was found to be superior or comparable to a reference drug .

Synthesis of Multi-Substituted Oxazole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzo[d]oxazole-5-carbaldehyde is used in the synthesis of multi-substituted oxazole derivatives . These derivatives have been evaluated for their antimicrobial activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesized multi-substituted oxazoles exhibited in vitro antimicrobial activity .

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

- Scientific Field : Organic Chemistry

- Application Summary : Benzo[d]oxazole-5-carbaldehyde is used in the synthesis of benzo[d]imidazo[2,1-b]thiazoles . This transformation provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesis of these compounds is significant as it expands the range of available heterocyclic compounds .

Synthesis of Oxazoles

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzo[d]oxazole-5-carbaldehyde is used in the synthesis of oxazoles . Oxazoles are a common structural motif found in numerous molecules that display antiviral, antifungal, antibacterial, and antiproliferative activities .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesis of these compounds is significant as it contributes to the development of new pharmaceuticals .

Safety And Hazards

Zukünftige Richtungen

While the specific future directions for benzo[d]oxazole-5-carbaldehyde are not mentioned in the sources, the increasing importance of oxazoles in the field of medicinal chemistry suggests that there will be continued interest in synthesizing various oxazole derivatives and screening them for their various biological activities .

Eigenschaften

IUPAC Name |

1,3-benzoxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZVUPWWWWWFEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)N=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625100 |

Source

|

| Record name | 1,3-Benzoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]oxazole-5-carbaldehyde | |

CAS RN |

638192-65-1 |

Source

|

| Record name | 1,3-Benzoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)